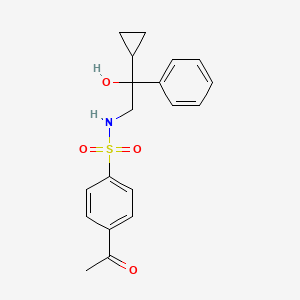
4-acetyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21NO4S and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-acetyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential cardiovascular effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
Structure
The structure of the compound features a sulfonamide moiety attached to an acetyl group and a cyclopropyl-substituted phenylethyl group. This unique structure is believed to contribute to its varied biological activities.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In a study involving carrageenan-induced rat paw edema, derivatives of benzenesulfonamides showed inhibition rates of up to 94.69% at specific time intervals (1, 2, and 3 hours) after administration . This suggests that the compound may also possess similar anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial efficacy of benzenesulfonamide derivatives has been documented extensively. For instance, certain derivatives demonstrated Minimum Inhibitory Concentrations (MIC) against various bacterial strains:
These findings imply that this compound could also exhibit antimicrobial properties, warranting further investigation.
Cardiovascular Effects
A study focusing on the cardiovascular implications of related benzenesulfonamides revealed that certain compounds could significantly decrease coronary resistance and perfusion pressure in isolated rat heart models . The theoretical docking studies suggested interactions with calcium channels, indicating a potential mechanism by which these compounds may exert their cardiovascular effects.
Study on Anti-inflammatory Effects
In a controlled experiment assessing the anti-inflammatory properties of various benzenesulfonamide derivatives, it was found that those with structural similarities to our compound exhibited notable reductions in edema formation in vivo. The results indicated a dose-dependent response, highlighting the importance of structural modifications in enhancing biological activity .
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of several benzenesulfonamide derivatives against common bacterial pathogens. The results demonstrated that specific modifications in the chemical structure could lead to enhanced potency against resistant strains, suggesting that this compound may be effective against multi-drug resistant organisms .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Up to 94.69% edema inhibition | |
| Antimicrobial | MIC against E. coli: 6.72 mg/mL | |
| Cardiovascular | Decreased coronary resistance |
Structure-Activity Relationship (SAR)
属性
IUPAC Name |
4-acetyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-14(21)15-7-11-18(12-8-15)25(23,24)20-13-19(22,17-9-10-17)16-5-3-2-4-6-16/h2-8,11-12,17,20,22H,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROIXPQRSXYWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














